molecular formula C9H11BFNO4 B1437255 (4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid CAS No. 874290-69-4

(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid

Cat. No. B1437255
M. Wt: 227 g/mol
InChI Key: WNDRABQWMCWUIO-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H11BFNO4 . It has an average mass of 226.997 Da and a monoisotopic mass of 227.076523 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a fluoro group at the 4-position and a methoxy(methyl)carbamoyl group at the 3-position . The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

Boronic acids, including “(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid”, are known to participate in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which involves the reaction of the boronic acid with an organohalide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 454.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 53.0±0.4 cm3, a polar surface area of 70 Å2, and a molar volume of 170.8±5.0 cm3 .

Scientific Research Applications

Fluorescence Quenching Studies

Studies on boronic acid derivatives, including compounds similar to (4-fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid, have explored their fluorescence quenching properties. Research conducted by Geethanjali et al. (2015) and Melavanki et al. (2016) revealed insights into the fluorescence quenching mechanism of boronic acid derivatives by aniline in alcohol solutions. This quenching behavior is attributed to the formation of intermolecular and intramolecular hydrogen bonds, indicating the solute's conformational changes in the ground state within alcohol environments (Geethanjali et al., 2015) (Melavanki et al., 2016).

Saccharide Recognition

The binding interaction of similar boronic acid derivatives with sugars has been investigated, demonstrating the compounds' potential in saccharide recognition. The study by Bhavya et al. (2016) on 2-methoxy-5-fluoro phenyl boronic acid revealed its interactions with various sugars through fluorescence spectroscopy. This interaction suggests a promising application in sensing or monitoring glucose levels, leveraging the boronic acid's ability to bind with sugars in a pH-dependent manner (Bhavya et al., 2016).

Optical Modulation and Sensor Development

A significant application of phenyl boronic acids is in the development of optical sensors. Mu et al. (2012) demonstrated the use of phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition. This research highlights the potential of boronic acid derivatives in creating sensitive and selective sensors for biological and chemical analyses, with implications for medical diagnostics and environmental monitoring (Mu et al., 2012).

Synthesis and Chemical Reactivity

Safety And Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its reactivity in various chemical reactions, such as the Suzuki-Miyaura coupling . Additionally, its potential biological activity could be investigated, given the known interactions of boronic acids with biological systems .

properties

IUPAC Name

[4-fluoro-3-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDRABQWMCWUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660245
Record name {4-Fluoro-3-[methoxy(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid

CAS RN

874290-69-4
Record name {4-Fluoro-3-[methoxy(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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